REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C1C=CC2N(O)N=NC=2C=1.C(N(CC)CC)C>C(#N)C.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([N:15]2[CH2:16][CH2:17][N:12]([CH3:11])[CH2:13][CH2:14]2)=[O:10])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
202 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
124 μL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
149 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
140 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate (10 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering off the sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by amino silica gel column chromatography (dichloromethane)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)C(=O)N1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |